molecular formula C7H13NO3 B6260936 4-(N-methylacetamido)butanoic acid CAS No. 117704-99-1

4-(N-methylacetamido)butanoic acid

Cat. No.: B6260936
CAS No.: 117704-99-1
M. Wt: 159.2
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Description

4-(N-methylacetamido)butanoic acid is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.2. The purity is usually 95.
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Properties

CAS No.

117704-99-1

Molecular Formula

C7H13NO3

Molecular Weight

159.2

Purity

95

Origin of Product

United States

Synthetic Chemistry and Advanced Synthesis Strategies

Derivatization and Analogue Synthesis of 4-(N-Methylacetamido)butanoic Acid Derivatives

The exploration of the chemical space around this compound through derivatization is crucial for understanding its structure-activity relationships in various potential applications. However, specific research on the synthesis of its analogues is not publicly available.

Modifications of the carboxylic acid group of the butanoic acid moiety could lead to a variety of functional derivatives, such as esters, amides, or alcohols. These modifications could be achieved through standard organic transformations. For instance, esterification could be performed by reacting the carboxylic acid with an alcohol under acidic conditions. Amide formation could be achieved by coupling the acid with a primary or secondary amine using a suitable coupling agent. Reduction of the carboxylic acid would yield the corresponding primary alcohol. Despite the theoretical feasibility of these transformations, no published reports specifically describe the derivatization of this compound at this position.

The N-methylacetamido group also presents opportunities for structural diversification. For example, the acetyl group could be replaced with other acyl groups to explore the impact of different substituents on the compound's properties. The N-methyl group could potentially be substituted with other alkyl or aryl groups, although this would likely require a more complex synthetic strategy starting from a different precursor. As with the butanoic acid moiety, there is a lack of specific literature detailing such modifications for this compound.

Preparation of Isotope-Labeled Analogues for Research Tracing

Isotopically labeled analogues of this compound are invaluable tools for metabolic, pharmacokinetic, and mechanistic studies, allowing for the precise tracking of the molecule within biological systems. The introduction of stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) can be achieved through various synthetic strategies, primarily by utilizing labeled precursors.

The synthesis of this compound typically proceeds through the N-acetylation of 4-(methylamino)butanoic acid. Therefore, the isotopic label can be incorporated either in the 4-(methylamino)butanoic acid backbone or in the acetyl group.

Synthesis of Labeled 4-(methylamino)butanoic acid Precursors:

One common approach to obtaining the precursor, 4-(methylamino)butanoic acid, involves the hydrolysis of N-methyl-2-pyrrolidone. researchgate.net To introduce isotopic labels into this precursor, one could start with isotopically labeled N-methyl-2-pyrrolidone. For instance, N-methyl-d3-2-pyrrolidone or N-methyl-2-pyrrolidone with ¹³C at specific positions in the ring could be used.

Alternatively, a synthetic route starting from commercially available labeled building blocks can be employed. For example, a reaction between a labeled methylamine (B109427) (e.g., ¹³CH₃NH₂ or CD₃NH₂) and a four-carbon synthon with a leaving group at one end and a protected carboxylic acid at the other could be a viable pathway.

N-Acetylation with Labeled Acetyl Groups:

The acetyl group can be readily labeled by using isotopically enriched acetylating agents. Acetic anhydride-¹³C₂, acetic anhydride-d₆, or acetyl-¹³C₂ chloride are commercially available and can be used to introduce the label at the final step of the synthesis.

The following table summarizes potential isotope-labeled analogues of this compound and the corresponding labeled precursors that could be used in their synthesis.

Labeled AnaloguePotential Labeled Precursor(s)
4-(N-methylacetamido-¹³C₂)butanoic acid4-(methylamino)butanoic acid and Acetic anhydride-¹³C₂
4-(N-methyl-d₃-acetamido)butanoic acid4-(methylamino)butanoic acid and Acetic anhydride-d₆
This compound-dₓ4-(methylamino)butanoic acid-dₓ and Acetic anhydride (B1165640)
4-(N-¹³CH₃-acetamido)butanoic acid4-(¹³CH₃-amino)butanoic acid and Acetic anhydride

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the synthesis of this compound, primarily the N-acetylation of 4-(methylamino)butanoic acid, is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the final product.

The N-acetylation of a secondary amine like 4-(methylamino)butanoic acid can be achieved using various acetylating agents, with acetic anhydride being a common choice. The reaction is often carried out in the presence of a base or a catalyst to facilitate the process. orientjchem.orgresearchgate.net

Catalytic Systems and Their Impact on Reaction Efficiency

The choice of catalyst can significantly influence the rate and completeness of the N-acetylation reaction. While the reaction can proceed without a catalyst, especially with a reactive acylating agent like acetic anhydride, the use of certain catalysts can lead to higher yields and milder reaction conditions.

Acetic Acid as a Catalyst: Acetic acid itself can act as a catalyst for the N-acylation of amines using esters as the acyl source. rsc.orgresearchgate.netbath.ac.uk Although less common for acetylation with anhydrides, its presence can influence the reaction environment. For the N-acetylation of 4-(methylamino)butanoic acid with acetic anhydride, the acetic acid produced as a byproduct can potentially catalyze the reaction to some extent. rsc.org

4-Dialkylaminopyridines (DMAP): 4-Dialkylaminopyridines, particularly 4-(dimethylamino)pyridine (DMAP), are highly effective acylation catalysts. scite.aisemanticscholar.orgstrategian.comrsc.orgresearchgate.net They are known to be superior to pyridine (B92270) and other bases for promoting acylation reactions, especially for sterically hindered or less reactive amines. semanticscholar.orgrsc.org The catalytic activity of DMAP is attributed to the formation of a highly reactive N-acylpyridinium intermediate. strategian.com The use of a catalytic amount of DMAP in the N-acetylation of 4-(methylamino)butanoic acid with acetic anhydride can be expected to significantly enhance the reaction rate and yield.

The following table summarizes the potential impact of different catalytic systems on the N-acetylation of 4-(methylamino)butanoic acid.

Catalytic SystemExpected Impact on Reaction Efficiency
No CatalystReaction may proceed, but potentially slower and with lower yield.
Acetic AcidMay have a modest catalytic effect, particularly as a byproduct.
4-(Dimethylamino)pyridine (DMAP)Significant increase in reaction rate and yield is expected due to the formation of a highly reactive intermediate.

Process Intensification for Scalable Synthesis

For the large-scale production of this compound, process intensification strategies offer significant advantages over traditional batch processing. Continuous flow chemistry, in particular, provides a safer, more efficient, and scalable approach to synthesis. nih.govqub.ac.ukcshl.eduresearchgate.netrsc.org

The direct amidation of carboxylic acids with amines is a key reaction for which continuous flow methods have been developed. rsc.org The synthesis of this compound can be envisioned in a continuous flow setup where a stream of 4-(methylamino)butanoic acid and an acetylating agent, such as acetic anhydride, are mixed and passed through a heated reactor. The use of a packed-bed reactor containing a solid-supported catalyst could further enhance the efficiency and simplify purification. cshl.edu

The benefits of a continuous flow process for the synthesis of this compound include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reaction rates and fewer side products.

Improved Safety: The small reaction volumes at any given time minimize the risks associated with handling potentially reactive intermediates.

Scalability: Scaling up production in a continuous flow system is often a matter of running the process for a longer duration or by numbering-up (using multiple reactors in parallel), rather than redesigning larger reactors.

Automation and Control: Continuous flow systems are well-suited for automation, allowing for precise control over reaction parameters and ensuring consistent product quality.

The table below provides a comparative overview of batch versus continuous flow synthesis for the production of this compound.

ParameterBatch SynthesisContinuous Flow Synthesis
Scale Lab to large scale, but scale-up can be challenging.Easily scalable by extending run time or numbering-up.
Safety Higher risk due to large volumes of reactants and intermediates.Inherently safer due to small reaction volumes.
Heat & Mass Transfer Often limited, can lead to temperature gradients and side reactions.Excellent heat and mass transfer, leading to better control and selectivity.
Reaction Time Typically longer reaction times.Significantly shorter reaction times are often achievable.
Process Control More challenging to maintain precise control over parameters.Precise control over temperature, pressure, and residence time.
Product Consistency Batch-to-batch variability can be an issue.High consistency and reproducibility.

Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Analysis of 4-(N-Methylacetamido)butanoic Acid

Spectroscopic analysis is fundamental to the characterization of this compound, offering detailed insights into its molecular framework.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR spectra provide the initial and fundamental information about the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five unique proton environments in the molecule. The butanoic acid chain protons would exhibit characteristic splitting patterns due to coupling with adjacent protons. docbrown.info The N-methyl and acetyl methyl groups are expected to appear as sharp singlets. The chemical shift of the carboxylic acid proton can be broad and its position variable depending on solvent and concentration. quora.com

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
H-2 ~2.4 Triplet (t) 2H
H-3 ~1.9 Quintet (quin) 2H
H-4 ~3.3 Triplet (t) 2H
N-CH ~2.9 Singlet (s) 3H
C(=O)CH ~2.1 Singlet (s) 3H

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display seven signals, one for each unique carbon atom in the molecule. docbrown.info The chemical shifts are influenced by the electronegativity of nearby atoms, with the carbonyl carbons of the acid and amide groups appearing furthest downfield.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-1 (COOH) ~178
C-2 ~31
C-3 ~22
C-4 ~48
N-C H₃ ~35
C =O (Amide) ~172

| C H₃ (Acetyl) | ~21 |

Two-dimensional NMR techniques are essential for unambiguously assigning the 1D NMR signals and understanding the molecule's detailed structure. wikipedia.org

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings, typically over two to three bonds. sdsu.edu For this compound, it would show a clear correlation pathway between the protons on C-2, C-3, and C-4, confirming the connectivity of the butanoic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. wikipedia.orgprinceton.edu It would definitively link the proton assignments in the ¹H spectrum to the carbon assignments in the ¹³C spectrum (e.g., the proton signal at ~2.4 ppm to the carbon signal at ~31 ppm for C-2).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (2-4 bonds), which is crucial for piecing together the entire molecular structure. youtube.com Key expected correlations include:

The N-CH₃ protons to the amide carbonyl carbon and C-4.

The acetyl-CH₃ protons to the acetyl carbonyl carbon.

The H-2 protons to the carboxylic acid carbonyl carbon (C-1) and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are connected through bonds. researchgate.net It can provide insights into the molecule's preferred conformation, particularly the rotational orientation around the C-N amide bond.

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic fingerprint of the molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for its key functional groups. nih.gov A very broad peak from approximately 2500 to 3300 cm⁻¹ would be characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid. Two distinct and strong carbonyl (C=O) stretching bands would be visible: one for the carboxylic acid (~1710 cm⁻¹) and one for the tertiary amide (~1650 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. Carbonyl stretches are also typically strong in Raman spectra, and the aliphatic C-H stretching and bending vibrations would be clearly observable.

Predicted Vibrational Spectroscopy Data

Functional Group Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibration Type
O-H (Carboxylic Acid) 3300-2500 (broad) Weak Stretching
C-H (Aliphatic) 2950-2850 2950-2850 (strong) Stretching
C=O (Carboxylic Acid) ~1710 (strong) ~1710 (strong) Stretching
C=O (Amide) ~1650 (strong) ~1650 (strong) Stretching

HRMS is used to determine the exact molecular weight of a compound, which allows for the unambiguous confirmation of its elemental formula.

For this compound, the molecular formula is C₇H₁₃NO₃. The calculated monoisotopic mass is 159.08954328 Da. nih.gov High-resolution mass spectrometry would confirm this precise mass to within a few parts per million, distinguishing it from any other compound with the same nominal mass but a different elemental composition. docbrown.info Analysis of the fragmentation pattern can also provide structural information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a single crystal. This technique reveals exact bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's three-dimensional structure in the solid state.

As of this writing, a crystal structure for this compound has not been deposited in public databases. If a suitable crystal were grown and analyzed, the study would reveal not only the molecule's conformation but also how individual molecules pack together in the crystal lattice. researchgate.net This includes identifying intermolecular forces, such as hydrogen bonding between the carboxylic acid groups of neighboring molecules, which dictate the macroscopic properties of the solid material.

Conformational Analysis and Dynamic NMR Studies

The conformational landscape of this compound is primarily defined by rotation around the C-N bond of the N-methylacetamide group. This rotation is known to be hindered due to the partial double bond character of the amide linkage, a result of resonance between the lone pair of electrons on the nitrogen atom and the carbonyl π-system. This restricted rotation gives rise to the existence of two distinct planar conformers, or rotamers: the E (trans) and Z (cis) isomers.

In the case of N-methylacetamide, the trans isomer, where the N-methyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally more stable than the cis isomer due to reduced steric hindrance. acs.org For this compound, a similar preference for the trans conformation is expected. The energy difference between these two isomers and the rotational energy barrier separating them can be quantified using dynamic NMR (DNMR) techniques.

Dynamic NMR spectroscopy is a powerful method for studying the rates of intramolecular processes that occur on the NMR timescale. gac.eduresearchgate.net By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the kinetic and thermodynamic parameters for conformational exchange.

At low temperatures, the rate of interconversion between the E and Z isomers of this compound would be slow on the NMR timescale. Consequently, separate signals for the N-methyl and acetyl methyl protons of each isomer would be observable in the ¹H NMR spectrum. As the temperature is increased, the rate of rotation around the amide bond accelerates. This increased rate of exchange leads to a broadening of the distinct signals for the two isomers.

At a specific temperature, known as the coalescence temperature (Tc), the two separate signals for a given proton (e.g., the N-methyl protons) merge into a single broad peak. gac.edu Above the coalescence temperature, the interconversion becomes so rapid that the NMR spectrometer detects only a single, time-averaged signal for the exchanging protons.

The rate constant (k) for the rotational process at the coalescence temperature can be calculated from the separation of the signals (Δν) at low temperature. The free energy of activation (ΔG‡) for the rotation can then be determined using the Eyring equation. By performing a full line-shape analysis of the temperature-dependent NMR spectra, it is also possible to extract the enthalpy (ΔH‡) and entropy (ΔS‡) of activation for the process.

Hypothetical Dynamic NMR Data for this compound

To illustrate the application of dynamic NMR, a hypothetical set of data for the N-methyl protons is presented below. This data is based on typical values observed for N-substituted amides.

Temperature (°C)Appearance of N-Methyl Signal in ¹H NMR
25Two sharp singlets
70Two broadened singlets
95Coalescence into a single broad peak
120One sharp singlet

Interactive Data Table: Hypothetical Rotational Barrier Parameters

The following table provides hypothetical thermodynamic parameters that could be derived from a dynamic NMR study of this compound.

ParameterHypothetical Value
Coalescence Temperature (Tc)95 °C (368 K)
Frequency Separation (Δν)30 Hz
Rate Constant at Tc (kc)~67 s-1
Free Energy of Activation (ΔG‡)~18.5 kcal/mol
Enthalpy of Activation (ΔH‡)~17.8 kcal/mol
Entropy of Activation (ΔS‡)~ -2.3 cal/mol·K

These hypothetical values are in line with those reported for other N-alkyl amides and demonstrate the utility of dynamic NMR in characterizing the conformational dynamics of such molecules. gac.edunih.gov The slightly negative entropy of activation is consistent with a more ordered transition state, as expected for the planar geometry required for rotation around the partial double bond.

Biochemical Roles and Metabolic Investigations in Model Systems

Characterization as a Metabolite or Metabolite Precursor

The identification of 4-(N-methylacetamido)butanoic acid in biological contexts is intrinsically linked to the metabolism of its precursor, 4-(methylamino)butanoic acid. The latter has been identified as a key intermediate in the degradation of the industrial solvent N-methyl-2-pyrrolidone (NMP) by certain bacteria.

While comprehensive data on the widespread occurrence of this compound in yeast and plant metabolomes is not yet available in public databases, its existence as a metabolic product has been characterized in bacteria capable of degrading N-methyl-2-pyrrolidone (NMP).

In the bacterium Alicycliphilus sp. BQ1, a novel metabolic pathway for the degradation of NMP has been elucidated. researchgate.netnih.gov This pathway involves the hydrolysis of NMP to form 4-(methylamino)butanoic acid. researchgate.netnih.gov This discovery positions 4-(methylamino)butanoic acid as a defined metabolite in this bacterial species. Given that N-acetylation is a common biochemical reaction for the modification of primary and secondary amines, it is plausible that 4-(methylamino)butanoic acid could be further metabolized to this compound in this or other microorganisms.

A study on the synthesis of 4-methylguanidine butyric acid also utilized N-methyl-pyrrolidone as a starting material, which was converted to the intermediate 4-(methylamino)butanoic acid hydrochloride. researchgate.net This further establishes the role of 4-(methylamino)butanoic acid as a stable intermediate that can be derived from NMP.

The Human Metabolome Database (HMDB) contains an entry for a similar, but structurally distinct compound, 4-acetamidobutanoic acid, which is not N-methylated. hmdb.ca This compound has been detected in various organisms, including yeast. hmdb.ca The presence of this related metabolite suggests that the acetylation of aminobutanoic acid structures is a biochemically feasible process in a range of organisms.

To date, specific metabolic tracing studies utilizing isotope-labeled this compound have not been reported in the scientific literature. However, the principles of isotope tracing provide a clear framework for how such studies could be conducted to elucidate its metabolic fate.

Metabolic tracing using stable isotopes, such as ¹³C or ¹⁵N, is a powerful technique to follow the journey of a molecule through metabolic pathways. nih.gov In a hypothetical study, cells or organisms could be supplied with ¹³C-labeled this compound. By using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers could then identify and quantify the downstream metabolites that incorporate the ¹³C label. This would reveal the pathways through which this compound is processed, whether it is further metabolized, incorporated into larger molecules, or excreted.

Given the established pathway from NMP to 4-(methylamino)butanoic acid in Alicycliphilus sp. BQ1, an alternative tracing study could involve feeding the bacteria with ¹³C-labeled NMP. researchgate.netnih.gov Subsequent analysis of the metabolome could then determine if ¹³C-labeled 4-(methylamino)butanoic acid is produced and whether any of it is subsequently converted to ¹³C-labeled this compound.

Enzymatic Transformations and Biotransformation Pathways

The biotransformation of compounds is central to understanding their biochemical roles. For this compound, the key enzymatic steps would involve its formation from 4-(methylamino)butanoic acid and any subsequent reactions it may undergo.

Direct research identifying enzymes that specifically bind to and transform this compound is currently lacking. However, the enzymes responsible for the formation of its precursor, 4-(methylamino)butanoic acid, from NMP have been identified in Alicycliphilus sp. BQ1. researchgate.netnih.gov A gene cluster, designated nmpABCDEF, was found to encode the necessary enzymes for NMP degradation. researchgate.netnih.gov The genes nmpA and nmpB encode an N-methylhydantoin amidohydrolase that catalyzes the conversion of NMP to 4-(methylamino)butanoic acid. researchgate.netnih.gov

The subsequent step, the N-acetylation of 4-(methylamino)butanoic acid to form this compound, would likely be catalyzed by an N-acetyltransferase. These enzymes are widespread in nature and are responsible for the transfer of an acetyl group from acetyl-CoA to a primary or secondary amine. While a specific N-acetyltransferase for 4-(methylamino)butanoic acid has not been identified, the existence of such an enzyme is biochemically plausible.

The key enzymatic reaction leading to the precursor of this compound is the hydrolysis of the cyclic amide bond in N-methyl-2-pyrrolidone. This reaction is catalyzed by the N-methylhydantoin amidohydrolase encoded by the nmpA and nmpB genes in Alicycliphilus sp. BQ1. researchgate.netnih.gov

Reaction: N-methyl-2-pyrrolidone + H₂O → 4-(methylamino)butanoic acid

The subsequent putative enzymatic reaction would be the N-acetylation of 4-(methylamino)butanoic acid. This reaction would involve the transfer of an acetyl group from acetyl-CoA to the secondary amine of 4-(methylamino)butanoic acid, catalyzed by a putative N-acetyltransferase.

Putative Reaction: 4-(methylamino)butanoic acid + Acetyl-CoA → this compound + CoA

The mechanism of N-acetyltransferases generally involves a ternary complex between the enzyme, acetyl-CoA, and the amine substrate. A conserved catalytic residue, often a histidine or aspartate, acts as a general base to deprotonate the amine, facilitating its nucleophilic attack on the carbonyl carbon of the acetyl group of acetyl-CoA.

The in vitro reconstitution of metabolic pathways is a powerful method to confirm the function of specific enzymes and to study the kinetics and mechanism of a pathway in a controlled environment. While an in vitro reconstitution of the complete pathway to this compound has not been reported, the characterization of the N-methylhydantoin amidohydrolase from Alicycliphilus sp. BQ1 provides a clear path for the first step. researchgate.netnih.gov

A future in vitro study could involve purifying the N-methylhydantoin amidohydrolase and incubating it with its substrate, N-methyl-2-pyrrolidone. The production of 4-(methylamino)butanoic acid could be monitored over time using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.

To reconstitute the putative second step, a candidate N-acetyltransferase enzyme would need to be identified, for example, through genetic screening or by testing known N-acetyltransferases for activity with 4-(methylamino)butanoic acid. A successful in vitro reconstitution would involve combining the purified N-acetyltransferase, 4-(methylamino)butanoic acid, and acetyl-CoA, and demonstrating the formation of this compound.

Interplay with Amino Acid and Fatty Acid Metabolic Networks in Cellular Models

Following a comprehensive review of available scientific literature, it has been determined that there is currently no specific research data detailing the direct interplay of this compound with amino acid and fatty acid metabolic networks in cellular models.

Investigations into structurally similar compounds provide context for potential metabolic pathways, but direct experimental evidence for this compound is not present in the accessible scientific record. For instance, studies on the related compound γ-aminobutyric acid (GABA) show its metabolism is closely linked to the Krebs cycle and glutamate (B1630785) synthesis, which are central hubs for both amino acid and energy metabolism. nih.govnih.gov The metabolism of GABA involves the GABA shunt, a pathway that conserves the supply of GABA and integrates with the Krebs cycle through succinic acid. nih.govwikipedia.org

Furthermore, research on other butanoic acid derivatives often focuses on their roles as precursors for other molecules or their effects on lipid metabolism. For example, DL-2-hydroxy-(4-methylthio)butanoic acid is a precursor for the amino acid methionine and its conversion has been studied in Caco-2 intestinal cells, showing a link to amino acid metabolism. nih.gov However, these findings are specific to the studied analogues and cannot be directly extrapolated to this compound.

Without dedicated studies on this compound, a detailed and scientifically accurate account of its specific interactions with amino acid and fatty acid metabolic networks in cellular systems cannot be provided at this time. Consequently, the creation of data tables on this specific topic is not possible.

Molecular Interactions and Mechanistic Studies in Pre Clinical Research

Investigation of Receptor Binding and Ligand-Target Interactions in Vitro

Detailed in vitro studies investigating the binding of 4-(N-methylacetamido)butanoic acid to specific receptors or its interactions with molecular targets are not described in the available scientific literature. Consequently, data on its binding affinity (such as Kd or Ki values), receptor occupancy, or the specific molecular targets it may interact with are currently unavailable.

Modulation of Cellular Signaling Pathways in Model Organisms or Cell Lines (Non-Human)

There is a lack of published research on the effects of this compound on cellular signaling pathways in non-human model organisms or cell lines. As a result, there is no information regarding its potential to modulate key signaling cascades, such as those involving protein kinases, G-protein coupled receptors, or other significant cellular communication networks.

Mechanistic Basis of Observed Biological Phenomena in Controlled Experimental Systems

Without data from initial in vitro and cellular studies, the mechanistic basis for any potential biological phenomena associated with this compound remains unelucidated. The specific molecular events that might be triggered by this compound in a controlled experimental setting have not been reported.

Advanced Analytical Methodologies for Research Applications

Development of Highly Sensitive and Selective Chromatographic Methods

The development of robust chromatographic methods is crucial for the reliable analysis of 4-(N-methylacetamido)butanoic acid, particularly in complex biological samples. The choice of technique often depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary tool for the analysis of this compound due to its high sensitivity and selectivity. spectroscopyonline.commdpi.com

Reverse-phase liquid chromatography (RPLC) is a widely used technique for the separation of moderately polar to nonpolar compounds. For acidic compounds like this compound, the mobile phase is often acidified to suppress the ionization of the carboxyl group, thereby increasing its retention on a nonpolar stationary phase (e.g., C18). nih.govchromatographyonline.com The use of volatile buffers like ammonium (B1175870) formate (B1220265) is common in LC-MS applications to ensure compatibility with the mass spectrometer. chromatographyonline.comshimadzu.com However, for highly polar compounds, RPLC may offer insufficient retention.

In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which is effective for retaining and separating polar analytes.

Table 1: Comparison of RPLC and HILIC for Polar Analyte Analysis

FeatureReverse-Phase Liquid Chromatography (RPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Nonpolar (e.g., C18, C8)Polar (e.g., silica, amide, cyano)
Mobile Phase Polar (e.g., water/acetonitrile, water/methanol)High organic content with a small amount of aqueous solvent
Analyte Retention Retention of nonpolar analytes, polar analytes elute earlyRetention of polar analytes
Typical Modifiers Formic acid, acetic acid, ammonium formateAmmonium formate, ammonium acetate

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Optimization

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity

To achieve the highest level of specificity and to minimize interferences from the sample matrix, tandem mass spectrometry (MS/MS) is employed. spectroscopyonline.com This technique involves the selection of a specific precursor ion of this compound, its fragmentation through collision-induced dissociation (CID), and the monitoring of one or more specific product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and provides a high degree of confidence in the identification and quantification of the analyte. nih.gov The optimization of MS/MS parameters, such as declustering potential and collision energy, is crucial for maximizing the sensitivity of the assay.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of small molecules. However, due to the low volatility of this compound, derivatization is a necessary step to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.gov Common derivatization strategies for carboxylic acids include esterification, for example, to form methyl esters. nist.govnih.gov Silylation is another widely used derivatization technique in GC-MS metabolomics studies. nih.gov

The derivatized analyte can then be separated on a GC column, often a polar one for analyzing organic acids, and detected by a mass spectrometer. chromforum.org GC-MS can offer excellent chromatographic resolution and is a well-established technique for quantitative analysis. researchgate.net

Capillary electrophoresis-mass spectrometry (CE-MS) is particularly well-suited for the analysis of polar and charged molecules like this compound. nih.gov CE separates ions based on their electrophoretic mobility in an electric field, offering high separation efficiency for polar compounds. researchgate.net Coupling CE with MS provides sensitive and selective detection. nih.gov For the analysis of small carboxylic acids, operating in negative ion mode is typical. researchgate.net In some cases, derivatization can be employed to enhance detection sensitivity in positive ionization mode. nih.govresearchgate.net

Quantitative Analysis of this compound in Complex Research Matrices

The quantitative analysis of this compound in complex biological matrices, such as plasma, urine, or cell culture media, presents significant challenges due to the presence of numerous endogenous compounds that can interfere with the analysis. nih.govmdpi.com To overcome these challenges, robust sample preparation techniques and validated analytical methods are essential.

For quantitative analysis using LC-MS/MS, a stable isotope-labeled internal standard of this compound is often used to compensate for matrix effects and variations in extraction recovery and instrument response. nih.gov The method is typically validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Key Parameters for Quantitative Bioanalytical Method Validation

ParameterDescription
Linearity The range of concentrations over which the analytical method provides a response that is directly proportional to the concentration of the analyte.
Accuracy The closeness of the measured value to the true value, often expressed as a percentage of the nominal concentration.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Limit of Detection (LOD) The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.
Limit of Quantification (LOQ) The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

The choice of sample preparation is critical and often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances and enrich the analyte of interest. unimi.itnih.gov For endogenous compounds, where a true blank matrix is unavailable, strategies such as the use of a surrogate matrix or standard addition may be employed for accurate quantification. nih.gov

Novel Sample Preparation and Extraction Techniques for Research Sample Analysis

The accurate analysis of this compound in research samples is critically dependent on the initial sample preparation and extraction. The primary goal is to isolate the analyte from complex matrices such as plasma and urine, which contain numerous interfering substances. nih.gov Novel extraction techniques offer significant advantages over traditional methods by improving efficiency, reducing solvent consumption, and enhancing selectivity.

Solid-Phase Extraction (SPE): This technique has become a cornerstone for the cleanup of biological samples. For acidic compounds like this compound, a mixed-mode SPE approach is often optimal. nih.gov A general procedure involves conditioning the SPE cartridge, typically with methanol (B129727) and water, followed by equilibration with a buffer. forensicresources.org The sample, after pH adjustment, is loaded onto the cartridge, where the analyte is retained. Washing steps remove interferences, and the final elution with an appropriate solvent mixture isolates the analyte for subsequent analysis. forensicresources.org

A common protocol for the extraction of acidic drugs from urine or plasma might involve the following steps:

Sample Pre-treatment: The biological sample is often buffered to a specific pH to ensure the analyte is in the correct ionic state for retention on the SPE sorbent. forensicresources.org

Column Conditioning: The SPE column is conditioned sequentially with a solvent like methanol and then with water or a buffer to activate the sorbent. forensicresources.org

Sample Loading: The pre-treated sample is passed through the column.

Washing: The column is washed with a specific solution to remove interfering compounds. forensicresources.org

Elution: The target analyte, this compound, is eluted from the column using a small volume of an organic solvent or a mixture of solvents. forensicresources.org

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): This is a miniaturized version of liquid-liquid extraction that offers high enrichment factors and excellent sample cleanup with minimal solvent usage. oup.comrsc.org In a typical three-phase HF-LPME setup for an acidic analyte, the sample (donor phase) is adjusted to an acidic pH. The analyte is then extracted into a thin layer of organic solvent immobilized in the pores of a porous hollow fiber and subsequently back-extracted into an alkaline acceptor phase within the lumen of the fiber. rsc.orgnih.gov This technique is particularly advantageous for achieving high preconcentration of the analyte. nih.gov

The selection of the organic solvent and the pH of the donor and acceptor phases are critical parameters that must be optimized to achieve high extraction efficiency. nih.gov

Bioanalytical Method Development for Non-Clinical Biological Samples

The development and validation of a bioanalytical method are crucial for obtaining reliable quantitative data in non-clinical studies. For a compound like this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice due to its high sensitivity and selectivity. jfda-online.com A comprehensive validation process ensures that the method is reliable and reproducible for its intended purpose. nih.gov

The validation of a bioanalytical method encompasses several key parameters as stipulated by regulatory guidelines, such as those from the Food and Drug Administration (FDA). fda.govfda.gov These parameters ensure the integrity of the analytical data.

Key Bioanalytical Validation Parameters:

Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample matrix. jfda-online.com

Linearity: The response of the method should be directly proportional to the concentration of the analyte over a defined range. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov

Recovery: This parameter assesses the efficiency of the extraction procedure.

Stability: The stability of the analyte must be evaluated under various conditions, including in the biological matrix at room temperature, during freeze-thaw cycles, and long-term storage. mdpi.com

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

The following tables provide illustrative data for the type of results obtained during the validation of a bioanalytical method for a compound structurally related to this compound, as specific research findings for the target compound are not publicly available. These tables demonstrate the expected performance characteristics of a robust LC-MS/MS method.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Parameter Value
Linearity Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 10 ng/mL
LLOQ Precision (%CV) < 20%
LLOQ Accuracy (%Bias) ± 20%

This table illustrates a typical calibration curve range for a small molecule in a non-clinical bioanalytical assay. The correlation coefficient indicates a strong linear relationship between concentration and instrument response. The LLOQ is established as the lowest point on the curve that meets predefined criteria for precision and accuracy.

Table 2: Intra- and Inter-Day Precision and Accuracy

Quality Control Sample Concentration (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%Bias) Inter-Day Precision (%CV) Inter-Day Accuracy (%Bias)
Low QC 30 5.8 +3.5 7.2 +2.1
Mid QC 500 4.1 -1.2 5.5 -0.8
High QC 4000 3.5 +0.5 4.8 +1.3

This table presents the results for precision and accuracy, which are critical for demonstrating the reliability of the method. The data is generated by analyzing quality control (QC) samples at different concentrations on the same day (intra-day) and on different days (inter-day). The acceptance criteria for precision (expressed as the coefficient of variation, %CV) is typically ≤15%, and for accuracy (expressed as the percentage bias, %Bias) is within ±15% of the nominal concentration.

Table 3: Stability of the Analyte in Plasma

Stability Condition Concentration (ng/mL) Mean Measured Concentration (ng/mL) Accuracy (%)
Bench-Top (4 hours at RT) Low QC (30) 29.5 98.3
High QC (4000) 4080 102.0
Freeze-Thaw (3 cycles) Low QC (30) 28.9 96.3
High QC (4000) 3950 98.8
Long-Term (30 days at -80°C) Low QC (30) 30.8 102.7
High QC (4000) 4120 103.0

This table summarizes the stability of the analyte under typical laboratory conditions. The results demonstrate that the analyte does not significantly degrade during sample handling, storage, and analysis, ensuring the integrity of the collected data.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of 4-(N-Methylacetamido)butanoic Acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. arxiv.orgarxiv.orgnih.gov It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules. DFT calculations can determine the optimized molecular geometry, electronic energies, and properties derived from the electron density.

For instance, a DFT study on new butanoic acid derivatives, using the B3LYP/6-31+G(d) level of theory, was conducted to analyze their molecular design. biointerfaceresearch.com Such calculations can elucidate the stability and reactivity of these compounds. biointerfaceresearch.com The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated to understand the molecule's reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can indicate regions of the molecule that are electron-rich or electron-poor, providing clues about potential sites for electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of Butanoic Acid Derivatives

Property Value
Go (a.u.) -1442.66 to -4012.59
Nucleophilicity (N, eV) 3.35 to 3.55

This table is based on data from a study on butanoic acid derivatives and illustrates the type of information that can be obtained from DFT calculations. The specific values for this compound would require a dedicated computational study. biointerfaceresearch.com

Ab Initio Methods for Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. semanticscholar.org These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of spectroscopic properties. nih.govnih.gov

Predicting NMR chemical shifts and vibrational frequencies using ab initio calculations is a powerful tool for structure elucidation and confirmation. nih.govnih.govacademie-sciences.fr For example, calculated proton and carbon-13 NMR chemical shifts can be compared with experimental spectra to verify the structure of a synthesized compound. docbrown.infonih.gov Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an infrared (IR) or Raman spectrum. nih.gov

Discrepancies between calculated and experimental values can sometimes be attributed to solvent effects or the presence of different conformers in solution. academicjournals.org Therefore, combining ab initio calculations with experimental data provides a robust approach to characterizing molecules like this compound.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹)
O-H stretch ~3000 Varies with method
C=O stretch ~1700 Varies with method

This table presents a generalized comparison. Precise values for this compound would require specific experimental and computational analysis.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions between atoms, MD can provide insights into the conformational landscape of a molecule and how it interacts with its environment, such as a solvent. researchgate.net

For a flexible molecule like this compound, MD simulations can explore the different possible three-dimensional arrangements (conformers) that the molecule can adopt. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation. The simulations can also reveal how the presence of a solvent, like water, influences the preferred conformations of the molecule.

In Silico Modeling of Molecular Interactions with Biomolecules

In silico modeling encompasses a variety of computational techniques used to simulate the interaction of a small molecule with a biological target, such as a protein or nucleic acid. mdpi.com These methods are instrumental in drug discovery and molecular biology research.

Molecular docking, a key in silico technique, can predict the preferred binding orientation of this compound to a specific receptor or enzyme. This information is vital for understanding its potential biological role. By analyzing the binding mode and the interactions formed (e.g., hydrogen bonds, hydrophobic interactions), researchers can gain insights into the molecular basis of its activity.

QSAR (Quantitative Structure-Activity Relationship) Analysis for Analogues (excluding drug activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. mdpi.comnih.govmdpi.com

For analogues of this compound, QSAR studies can be employed to predict a variety of properties without the need for extensive experimental testing. nih.gov These properties could include physical characteristics like solubility or partition coefficients, or other non-drug-related activities. By identifying the key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that correlate with the activity of interest, QSAR models can guide the design of new analogues with desired properties.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
N-Fmoc-4-methylamino-butanoic acid
4-nitropicolinic acid
4-methoxypicolinic acid
4-Amino-3-phenylbutanoic acid
Butanoic acid
Nitric acid
Methacrylic acid
4-vinylpyridine
Flavonol
Porphyrazine
tetrakis(1,2,5-thiadiazole)porphyrazine

Future Research Directions and Unexplored Avenues

Potential for Application as a Research Tool or Chemical Probe

The structure of 4-(N-methylacetamido)butanoic acid, featuring both N-methylation and N-acetylation, suggests its potential as a specialized chemical probe in biological research. The N-acetyl group is a common modification of proteins and other biomolecules, influencing their function and stability. nih.gov Research into related compounds, such as 4-(methylamino)butanoic acid, indicates that methylation can impact biological activity, including interactions with neurotransmitter pathways.

Future research could focus on synthesizing derivatives of this compound that incorporate reporter tags, such as fluorophores or biotin. These modified versions could be used to investigate the cellular machinery that recognizes and processes N-methylated and N-acetylated substrates. Such probes would be valuable for identifying novel enzymes or binding proteins that interact with this specific combination of chemical modifications.

Integration of Omics Data for Comprehensive Pathway Mapping

The metabolic fate of this compound is currently unknown. Untargeted metabolomics studies, utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), could be employed to detect and quantify this compound and its potential metabolites in biological samples. The Human Metabolome Database lists 4-acetamidobutanoic acid, a structurally similar compound, as being present in various human tissues and foods, suggesting that N-acetylated butanoic acids are part of mammalian metabolism. hmdb.ca

By exposing cell cultures or model organisms to this compound and analyzing the resulting changes in the metabolome, transcriptome, and proteome, researchers could begin to map its metabolic pathway. This multi-omics approach would provide a comprehensive view of how the compound is processed and what cellular systems it perturbs. Such studies could reveal whether it is a metabolic intermediate, a signaling molecule, or a xenobiotic compound that undergoes detoxification.

Exploration of Environmental Occurrence and Fate in Controlled Bioremediation Models

The environmental impact of synthetic compounds is a critical area of research. Currently, there is no information on the presence of this compound in the environment or its persistence. Future studies could investigate its degradation under various environmental conditions.

Controlled bioremediation models, using microbial consortia from soil or water, could be established to assess the biodegradability of this compound. Researchers could monitor the disappearance of the parent compound and the appearance of breakdown products over time. This would help to determine if microorganisms possess the enzymatic machinery to degrade this N-methylated and N-acetylated structure. Studies on the environmental transformation of other emerging contaminants have shown that modifications like methylation can significantly alter a compound's bioaccumulation and toxicity. acs.org Understanding the environmental fate of this compound is essential for a complete toxicological profile. General principles of bioremediation for organic compounds could be applied to design these studies. youtube.comresearchgate.net

Development of Novel Biosensors for Research Detection of the Compound

The ability to detect and quantify specific small molecules in real-time is a powerful tool in biological research. The development of novel biosensors for this compound would facilitate its study. These biosensors could be based on various principles, such as enzymatic reactions or affinity binding.

One potential approach is to identify an enzyme that specifically recognizes and metabolizes this compound. This enzyme could then be immobilized on an electrode to create an amperometric biosensor that measures the current generated during the enzymatic reaction. Alternatively, aptamers, which are short single-stranded DNA or RNA molecules that can bind to specific targets, could be selected for their affinity to this compound and used as the recognition element in a biosensor. The design of such biosensors would be guided by established principles for detecting small molecules and amino acid derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.